molecular formula C5H8N2O2S B12285404 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione

5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12285404
M. Wt: 160.20 g/mol
InChI Key: AKVMBHIXTRVBED-UHFFFAOYSA-N
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Description

5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is a sulfur-containing heterocyclic compound It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, with a sulfanylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione typically involves the reaction of a diazinane derivative with a sulfanylmethylating agent. One common method is the reaction of 1,3-diazinane-2,4-dione with a thiol compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylmethyl group or to modify the diazinane ring.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified diazinane derivatives.

    Substitution: Various substituted diazinane derivatives depending on the reagents used.

Scientific Research Applications

5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The diazinane ring can also interact with metal ions, forming stable complexes that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Sulfanylmethyl)-1,4-dithiane: Another sulfur-containing heterocycle with similar reactivity.

    4-(Sulfanylmethyl)-3,5-dimethyl-1H-pyrazole: A pyrazole derivative with a sulfanylmethyl group.

    2,5-Bis(sulfanylmethyl)-1,4-dithiane: A compound with two sulfanylmethyl groups and a dithiane ring.

Uniqueness

5-(Sulfanylmethyl)-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-(sulfanylmethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h3,10H,1-2H2,(H2,6,7,8,9)

InChI Key

AKVMBHIXTRVBED-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)CS

Origin of Product

United States

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